molecular formula C17H21N3O3 B11124481 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11124481
M. Wt: 315.37 g/mol
InChI Key: WPEPIVHHGJAJOH-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features an oxazole ring, a nitrile group, and a dimethoxyphenyl moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the nitrile group and the dimethoxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
  • (3,4-Dimethoxyphenyl)acetonitrile
  • 4-(3,4-Dimethoxyphenyl)-2-propyl-1,3-oxazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-propyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H21N3O3/c1-4-5-16-20-13(11-18)17(23-16)19-9-8-12-6-7-14(21-2)15(10-12)22-3/h6-7,10,19H,4-5,8-9H2,1-3H3

InChI Key

WPEPIVHHGJAJOH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(O1)NCCC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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